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Compound of Interest

Compound Name: p-Tolualdehyde-d4

Cat. No.: B12316089 Get Quote

This technical guide provides a comprehensive overview of the chemical and physical

properties of p-Tolualdehyde-d4, tailored for researchers, scientists, and professionals in drug

development. This document collates available data on its properties, spectroscopic profile,

and applications, with a comparative context to its non-deuterated analogue, p-Tolualdehyde.

Introduction
p-Tolualdehyde-d4 is the deuterated form of p-Tolualdehyde, an aromatic aldehyde. In this

isotopologue, four hydrogen atoms on the benzene ring are replaced with deuterium. This

isotopic substitution makes it a valuable tool in various scientific applications, particularly as an

internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic

studies.[1] The presence of deuterium atoms provides a distinct mass signature without

significantly altering the chemical reactivity of the molecule.

Physical and Chemical Properties
Quantitative data for p-Tolualdehyde-d4 is summarized in the table below. For properties

where specific data for the deuterated compound is not readily available, data for the non-

deuterated p-Tolualdehyde (CAS 104-87-0) is provided for reference and comparison.
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Property
p-Tolualdehyde-d4 (CAS:
1219804-07-5)

p-Tolualdehyde (CAS: 104-
87-0)

Molecular Formula C₈D₄H₄O C₈H₈O

Molecular Weight 124.17 g/mol [2][3] 120.15 g/mol [1]

Appearance -
Clear colorless to pale yellow

liquid[4]

Boiling Point - 204-205 °C at 760 mmHg[4]

Melting Point - -6 °C[4]

Density - 1.019 g/mL at 25 °C[4]

Refractive Index (n20/D) - 1.545[4]

Solubility -
Soluble in alcohol and oils;

limited solubility in water.

Flash Point - 80.0 °C[1]

Vapor Pressure - 0.3 ± 0.4 mmHg at 25°C[1]

Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of p-Tolualdehyde-d4.

Mass Spectrometry
The key feature of p-Tolualdehyde-d4 in mass spectrometry is its molecular ion peak, which is

shifted by +4 m/z units compared to the non-deuterated compound due to the four deuterium

atoms. The fragmentation pattern is expected to be similar to that of p-Tolualdehyde.

p-Tolualdehyde (Non-deuterated) Mass Spectrum: The mass spectrum of p-Tolualdehyde

typically shows a prominent molecular ion peak at m/z 120 and a base peak at m/z 119,

corresponding to the loss of a hydrogen atom. Another significant fragment is observed at m/z

91, resulting from the loss of the formyl group (-CHO).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: In the ¹H NMR spectrum of p-Tolualdehyde-d4, the aromatic region will show a

significant reduction or absence of signals compared to the non-deuterated compound, as the

protons on the benzene ring are replaced by deuterium. The remaining signals would

correspond to the aldehydic proton and the methyl protons.

¹³C NMR: The ¹³C NMR spectrum of p-Tolualdehyde-d4 is expected to be very similar to that

of p-Tolualdehyde. The carbon signals coupled to deuterium may exhibit triplet splitting due to

the spin of the deuterium nucleus (I=1).

Reference ¹H NMR Data for p-Tolualdehyde (CDCl₃):

9.96 ppm (s, 1H, -CHO)

7.78 ppm (d, 2H, Ar-H)

7.33 ppm (d, 2H, Ar-H)

2.44 ppm (s, 3H, -CH₃)

Reference ¹³C NMR Data for p-Tolualdehyde (CDCl₃):

192.0 ppm (C=O)

145.6 ppm (Ar-C)

134.2 ppm (Ar-C)

129.9 ppm (Ar-CH)

129.7 ppm (Ar-CH)

21.9 ppm (-CH₃)

Infrared (IR) Spectroscopy
The IR spectrum of p-Tolualdehyde-d4 will show characteristic C-D stretching vibrations in the

region of 2100-2300 cm⁻¹, which are absent in the non-deuterated compound. The other
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characteristic peaks, such as the C=O stretch of the aldehyde, are expected to be at similar

wavenumbers to those of p-Tolualdehyde.

Reference IR Data for p-Tolualdehyde:

~2820 and 2730 cm⁻¹ (C-H stretch of aldehyde)

~1700 cm⁻¹ (C=O stretch of aldehyde)

~1600, 1575, 1500 cm⁻¹ (C=C stretching in aromatic ring)

Experimental Protocols
Synthesis of p-Tolualdehyde-d4
While specific, detailed protocols for the synthesis of p-Tolualdehyde-d4 are not widely

published, a general approach involves the deuteration of a suitable starting material. One

common method is through acid-catalyzed electrophilic substitution on the aromatic ring using

a deuterium source like D₂SO₄ or D₂O with a catalyst.

General Experimental Protocol for Aromatic Deuteration:

A suitable precursor, such as toluene or p-toluic acid, is dissolved in an appropriate solvent.

A deuterium source, typically a deuterated acid (e.g., D₂SO₄) or heavy water (D₂O) with a

Lewis acid catalyst, is added to the reaction mixture.

The mixture is heated to facilitate the electrophilic substitution of aromatic protons with

deuterium. The reaction time and temperature are optimized to achieve the desired level of

deuteration.

Upon completion, the reaction is quenched, and the product is extracted with an organic

solvent.

The organic layer is washed, dried, and the solvent is evaporated.

The crude product is then purified using techniques such as column chromatography or

distillation to yield pure p-Tolualdehyde-d4.
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Subsequent chemical modifications, if necessary, would be performed to introduce the

aldehyde functionality if the starting material was not already an aldehyde. For instance, if

starting from deuterated toluene, a Gattermann-Koch reaction could be employed.[5]

Applications in Research and Drug Development
The primary utility of p-Tolualdehyde-d4 lies in its application as an internal standard in

analytical chemistry, particularly in chromatography-mass spectrometry (GC-MS and LC-MS)

assays.

Workflow for Use as an Internal Standard
The following diagram illustrates a typical workflow for using p-Tolualdehyde-d4 as an internal

standard for the quantification of p-Tolualdehyde in a biological sample.
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Workflow for Quantification using a Deuterated Internal Standard
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Caption: A generalized workflow demonstrating the use of p-Tolualdehyde-d4 as an internal

standard for the accurate quantification of p-Tolualdehyde in a complex matrix.
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Safety and Handling
The safety precautions for p-Tolualdehyde-d4 are expected to be similar to those for p-

Tolualdehyde. It should be handled in a well-ventilated area, and personal protective equipment

(gloves, safety glasses) should be worn. It is combustible and should be kept away from heat

and open flames.

Conclusion
p-Tolualdehyde-d4 is a specialized chemical primarily used in analytical and metabolic

research. Its key advantage is the mass difference provided by the deuterium atoms, which

allows for its use as a highly effective internal standard. While detailed physicochemical and

spectroscopic data specifically for the d4 variant are limited in public literature, the properties of

the non-deuterated analogue provide a reliable reference point for its expected behavior and

characteristics. The synthesis of p-Tolualdehyde-d4 can be achieved through established

methods of isotopic labeling, making it accessible for advanced research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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